molecular formula C7H5ClO3S B8360430 3-(3-Chloro-thiophen-2-yl)-3-oxo-propionic acid

3-(3-Chloro-thiophen-2-yl)-3-oxo-propionic acid

Cat. No. B8360430
M. Wt: 204.63 g/mol
InChI Key: FPCNNSUAUZFMIL-UHFFFAOYSA-N
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Patent
US07151098B2

Procedure details

The 3-(3-chloro-thiophen-2-yl)-3-oxo-propionic acid was prepared from 3-chloro-thiophene-2-carbonyl chloride (7.82 g, 43.2 mmol) and bis(trimethylsilyl)malonate (11.6 mL, 45.4 mmol) with Et3N (12.65 mL, 90.7 mmol) and LiBr (3.53 g, 47.5 mmol) in CH3CN at 0° C. according to general procedure H (method c1). The crude material (5.69 g) was transformed into the title compound by stirring in isopropenyl acetate and conc. H2SO4 according to general procedure J (method a). Obtained as an orange solid (2.3 g).
Quantity
7.82 g
Type
reactant
Reaction Step One
Name
bis(trimethylsilyl)malonate
Quantity
11.6 mL
Type
reactant
Reaction Step One
Name
Quantity
12.65 mL
Type
reactant
Reaction Step One
Name
Quantity
3.53 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
crude material
Quantity
5.69 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7](Cl)=[O:8].C[Si]([C:14]([Si](C)(C)C)([C:18]([O-:20])=[O:19])[C:15]([O-:17])=[O:16])(C)C.CCN([CH2:30][CH3:31])CC.[Li+].[Br-].OS(O)(=O)=O.[CH3:39]C#N>C(OC(C)=C)(=O)C>[Cl:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7](=[O:8])[CH2:14][C:15]([OH:17])=[O:16].[Cl:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]1[O:8][C:30]([CH3:31])([CH3:39])[O:20][C:18](=[O:19])[CH:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
7.82 g
Type
reactant
Smiles
ClC1=C(SC=C1)C(=O)Cl
Name
bis(trimethylsilyl)malonate
Quantity
11.6 mL
Type
reactant
Smiles
C[Si](C)(C)C(C(=O)[O-])(C(=O)[O-])[Si](C)(C)C
Name
Quantity
12.65 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
3.53 g
Type
reactant
Smiles
[Li+].[Br-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(=C)C
Step Three
Name
crude material
Quantity
5.69 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(SC=C1)C(CC(=O)O)=O
Name
Type
product
Smiles
ClC1=C(SC=C1)C1=CC(OC(O1)(C)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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